Unii-0MD9WO44DD
Overview
Description
Dutasteride Impurity.
Mechanism of Action
Target of Action
Dutasteride Impurity C, also known as Dutasteride Ethyl Ester or Unii-0MD9WO44DD, primarily targets the 5-alpha reductase enzymes . These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a potent androgen that plays a significant role in the development and enlargement of the prostate gland .
Biochemical Pathways
The inhibition of 5α-reductase enzymes by Dutasteride Impurity C disrupts the conversion of testosterone into DHT . This disruption affects the androgen-mediated processes in the body, particularly those involved in the development and enlargement of the prostate gland .
Pharmacokinetics
The pharmacokinetics of Dutasteride Impurity C is influenced by its formulation . The bioavailability and peak exposure to dutasteride are affected by the formulation of the administered medication . The absorption spectra (UV) and related impurity processes of the drug dutasteride are analyzed using photodiode array detection examined in a UPLC system .
Result of Action
The primary result of Dutasteride Impurity C’s action is the reduction of DHT levels, leading to a decrease in the size of an enlarged prostate gland . This can improve symptoms, reduce the risk of acute urinary retention, and decrease the need for BPH-related surgery .
Action Environment
The action of Dutasteride Impurity C can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability and peak exposure . Therefore, the efficacy and stability of Dutasteride Impurity C can vary depending on these factors .
Biochemical Analysis
Biochemical Properties
Dutasteride Impurity C plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Specifically, it has been identified to interact with the 5α-reductase enzyme, similar to dutasteride. This interaction inhibits the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen involved in the development of BPH . The nature of this interaction involves the binding of Dutasteride Impurity C to the active site of the enzyme, thereby preventing its normal function.
Cellular Effects
Dutasteride Impurity C affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the 5α-reductase enzyme, Dutasteride Impurity C reduces the levels of DHT within cells, which can lead to decreased cellular proliferation in prostate cells . This reduction in DHT levels also impacts gene expression related to androgen-responsive genes, thereby modulating cellular metabolism and growth.
Molecular Mechanism
The molecular mechanism of Dutasteride Impurity C involves its action as an inhibitor of the 5α-reductase enzyme. It binds to the enzyme’s active site, forming a stable complex that prevents the conversion of testosterone to DHT . This inhibition is irreversible, meaning that the enzyme remains inactive for an extended period. Additionally, Dutasteride Impurity C may influence other molecular pathways by altering the expression of genes involved in androgen signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dutasteride Impurity C change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to Dutasteride Impurity C can lead to cumulative effects on cellular function, including sustained inhibition of 5α-reductase activity and prolonged reduction in DHT levels. These effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Dutasteride Impurity C vary with different dosages in animal models. At lower doses, the compound effectively inhibits 5α-reductase activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including alterations in liver enzyme levels and potential hepatotoxicity. Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical changes occur.
Metabolic Pathways
Dutasteride Impurity C is involved in several metabolic pathways, primarily through its interaction with the 5α-reductase enzyme. It is metabolized by the cytochrome P450 enzyme system, particularly CYP3A4 . This metabolism leads to the formation of various metabolites, which may also exhibit biological activity. The compound’s involvement in these pathways can affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, Dutasteride Impurity C is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, such as the prostate . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This accumulation can enhance its inhibitory effects on 5α-reductase activity.
Subcellular Localization
Dutasteride Impurity C exhibits specific subcellular localization, primarily within the endoplasmic reticulum and nuclear membrane . This localization is directed by targeting signals and post-translational modifications that guide the compound to these compartments. Within these subcellular locations, Dutasteride Impurity C exerts its inhibitory effects on 5α-reductase, thereby modulating androgen signaling pathways and cellular function.
Properties
IUPAC Name |
ethyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-4-25-19(24)16-7-6-14-13-5-8-17-21(3,12-10-18(23)22-17)15(13)9-11-20(14,16)2/h10,12-17H,4-9,11H2,1-3H3,(H,22,23)/t13-,14-,15-,16+,17+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSRUURQZYMTKR-ICVGDBTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157307-36-3 | |
Record name | Ethyl (5alpha,17beta)-3-oxo-4-azaandrost-1-ene-17-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157307363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DUTASTERIDE ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MD9WO44DD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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